3,4-Difluoro-3'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Difluoro-3'-piperidinomethyl benzophenone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzophenone, which is a common building block for many organic compounds. The addition of a piperidinomethyl group to the benzophenone molecule creates a unique chemical structure that has been shown to have a variety of interesting properties.

Applications De Recherche Scientifique

Degradation and Removal in Water Treatment :

- Benzophenone-3 (BP-3), a structurally similar compound to 3,4-Difluoro-3'-piperidinomethyl benzophenone, is used in a wide range of personal care products and plastics for ultraviolet light resistance. Its degradation in aqueous solutions through chemical oxidation processes such as with potassium permanganate (KMnO4) has been extensively studied. The influences of factors like pH, oxidant dose, temperature, coexisting water constituents, and water matrices on BP-3 degradation efficiency were evaluated. This research is significant as BP-3 has been shown to have endocrine-disrupting effects (Cao et al., 2021).

- Another study focused on the oxidation of BP-3 using aqueous ferrate(VI) (Fe(VI)). This process was evaluated to understand the reaction kinetics, identify reaction products, and assess the removal efficiency of BP-3 during water treatment with Fe(VI). Such research is critical for developing effective water treatment technologies to remove hydroxylated benzophenone derivatives (Yang & Ying, 2013).

Photocatalytic Degradation :

- The photocatalytic degradation of BP-3, using particles of titanium dioxide in aqueous solutions, was investigated, considering the effect of operating parameters such as pH, catalyst, and pollutant initial concentrations. This study aimed to optimize the conditions under which BP-3 undergoes the highest rates of degradation, thus contributing to effective environmental management techniques (Zúñiga-Benítez et al., 2016).

Toxicity and Environmental Impact :

- Research on the exposure to benzophenone-3 and its reproductive toxicity provides insights into the potential risks associated with this compound. The study systematically reviewed human and animal studies to investigate the reproductive toxicity of BP-3. It was found that high levels of BP-3 exposure could be linked to changes in birth weight and gestational age in humans, as well as impacts on reproductive parameters in fish and rats (Ghazipura et al., 2017).

Advanced Materials Development :

- Studies have also been conducted on the synthesis of novel unsymmetrical diamines, including compounds structurally related to 3,4-Difluoro-3'-piperidinomethyl benzophenone, for the development of fluorinated polyimides. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for advanced applications (Yang et al., 2010).

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZJAYUNRAEWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643166 |

Source

|

| Record name | (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-60-7 |

Source

|

| Record name | Methanone, (3,4-difluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

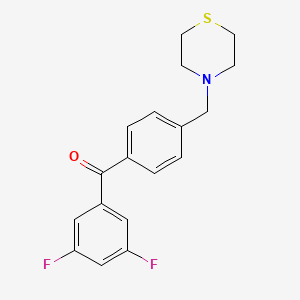

![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)

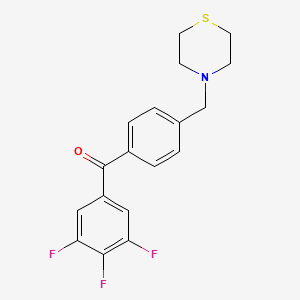

![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)

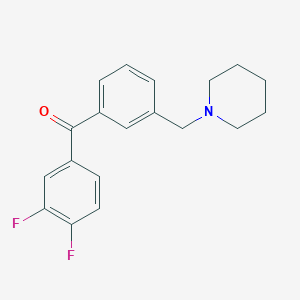

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)

![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)